molecular formula C14H9ClF3NO B1607101 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 3830-64-6

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1607101
CAS No.: 3830-64-6
M. Wt: 299.67 g/mol
InChI Key: DKZLZABIBVKBRJ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with the CAS Registry Number 3830-64-6 . It belongs to the class of benzamide derivatives, a group of compounds known for their significant research value in agricultural chemistry. Structurally related benzamides have been extensively studied as pesticidal lead compounds, demonstrating promising insecticidal and fungicidal activities in research settings . For instance, similar compounds incorporating amide functional groups have shown the ability to control target organisms, partly due to the amide group facilitating hydrogen bonds with target enzymes . Research into analogous trifluoromethylphenyl-containing compounds also suggests potential for biological activity, underscoring the value of this structural motif in chemical discovery . A hazard assessment of this specific compound indicates that data is insufficient to classify it for several health and environmental endpoints, including carcinogenicity, acute toxicity, and aquatic toxicity . Given its research application, this product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory and in-vitro use and is not approved for human consumption, therapeutic use, or any form of personal use. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZLZABIBVKBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304117
Record name 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
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Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3830-64-6
Record name NSC164262
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-BENZOTOLUIDIDE
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Preparation Methods

Acylation via 3-Chlorobenzoyl Chloride

The most direct method involves reacting 3-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base:

Procedure :

  • Dissolve 3-chlorobenzoyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add 2-(trifluoromethyl)aniline (1.1 equiv) dropwise under nitrogen.
  • Introduce triethylamine (2.0 equiv) to neutralize HCl byproduct.
  • Stir at room temperature for 6–12 hours.
  • Purify via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate = 4:1).

Key Data :

Parameter Value
Yield 85–92%
Purity (HPLC) >98%
Reaction Time 6–12 hours

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Nitrile Hydrolysis Route

An alternative approach involves hydrolysis of a nitrile intermediate:

Procedure :

  • React 3-chlorobenzonitrile with 2-(trifluoromethyl)aniline under acidic or basic conditions.

Key Data :

Parameter Basic Hydrolysis Acidic Hydrolysis
Yield 78% 65%
Purity (HPLC) 95% 90%
Reaction Time 4 hours 2 hours

Advantages :

  • Avoids handling reactive acyl chlorides.
  • Scalable for industrial production.

Catalytic Hydrogenation of Chlorinated Intermediates

A patent-derived method uses palladium-catalyzed dechlorination:

Procedure :

  • Dissolve 2-chloro-6-trifluoromethylbenzamide (1.0 equiv) in tetrahydrofuran (THF).
  • Add triethylamine (1.5 equiv) and 5% Pd/C catalyst.
  • Conduct hydrogenation under H₂ (1.5 atm) at 25°C for 16 hours.
  • Filter and concentrate to isolate the product.

Key Data :

Parameter Value
Yield 95%
Purity (HPLC) 97.3%
Catalyst Loading 5% Pd/C

Limitations :

  • Requires specialized equipment for hydrogenation.
  • Catalyst recovery adds cost.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Acylation 85–92 >98 High Moderate (HCl waste)
Nitrile Hydrolysis 65–78 90–95 Moderate Low
Catalytic Hydrogenation 95 97.3 Low High (Pd/C disposal)

Research Findings

  • Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve reaction rates by stabilizing intermediates.
  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing side reactions.
  • Isomer Control : Fluorinated intermediates (e.g., 2-fluoro-3-chlorotrifluoromethane) exhibit minimal isomerization, simplifying purification.

Industrial-Scale Considerations

  • Continuous Flow Systems : Automated reactors enhance yield consistency (e.g., 89.9% yield at 100°C for 2 hours).
  • Waste Management : Base hydrolysis generates less hazardous waste compared to acyl chloride routes.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally related to 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide exhibit promising antitumor activity. For instance, a study highlighted the effectiveness of benzamide derivatives in targeting specific cancer cell lines, showcasing their potential as therapeutic agents against malignancies . The trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds, making them suitable candidates for drug development.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. A related compound, Cf-02, demonstrated immunomodulatory effects by inhibiting the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases . This suggests that this compound could be explored for similar therapeutic roles, especially in autoimmune conditions like systemic lupus erythematosus.

Polymer Chemistry

The compound has been investigated for its potential use in polymer chemistry due to its unique structural properties. The incorporation of trifluoromethyl groups can significantly alter the thermal and mechanical properties of polymers, leading to materials with enhanced performance characteristics . This makes it a candidate for developing high-performance materials in coatings and adhesives.

Spectroscopic Studies

Studies involving spectroscopic techniques have provided insights into the conformational stability and vibrational spectra of this compound. These analyses are crucial for understanding the compound's behavior in different environments and its interactions with other substances .

Computational Studies

Recent computational studies have focused on the thermochemical properties and conformational stability of this compound. These studies utilize density functional theory (DFT) to predict molecular behavior and stability under various conditions . Such theoretical insights are valuable for guiding experimental approaches and optimizing synthesis methods.

Synthesis and Characterization

The synthesis of this compound has been documented through various methods, including nucleophilic substitution reactions involving chlorinated precursors . Characterization techniques such as X-ray crystallography have revealed detailed structural information, confirming the expected molecular geometry and interactions within the crystal lattice .

Polymorphism Investigation

A notable case study involved the investigation of polymorphism in related compounds, revealing different crystalline forms that exhibit distinct physical properties. This aspect is crucial for pharmaceutical applications where polymorphic forms can influence drug solubility and bioavailability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor activity against cancer cell lines
Anti-inflammatory effects targeting NLRP3 inflammasome
Material ScienceEnhancing thermal/mechanical properties in polymers
Spectroscopic analysis for conformational stability
Computational StudiesDFT studies on thermochemical properties
Case StudiesSynthesis methods and structural characterization
Polymorphism investigation

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide
  • Molecular Formula: C₁₄H₉ClF₃NO
  • Molecular Weight : 299.676 g/mol
  • ChemSpider ID : 260387
  • Synonyms: 3-Chloro-α,α,α-trifluoro-o-benzamide; MFCD00091017 .

Structural Features :
The compound consists of a benzamide backbone substituted with a chlorine atom at the 3-position and an electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position of the aniline moiety. This combination enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Weight (g/mol) Key Differences References
This compound -Cl (benzamide 3-position); -CF₃ (aniline 2-position) 299.68 Reference compound; balanced lipophilicity and electronic effects.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide -OH (benzamide 2-position); -Cl and -CF₃ (aniline 4- and 3-positions) 315.69 Hydroxyl group increases polarity, reducing membrane permeability.
3-Chloro-N-(3-chlorophenyl)benzamide -Cl (benzamide 3-position); -Cl (aniline 3-position) 266.11 Dichloro substitution enhances halogen bonding but reduces metabolic stability.
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide -OH (benzamide 2-position); -F and -CF₃ (aniline 2- and 3-positions) 333.67 Fluorine atom introduces steric hindrance; hydroxyl group improves solubility.
3-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide -Cl (benzamide 3-position); -CF₃ (aniline 3-position) 299.68 Trifluoromethyl at 3-position alters steric interactions compared to 2-position.

Crystallographic and Physicochemical Properties

  • 3-Chloro-N-phenylbenzamide (simplest analogue): Crystal System: Monoclinic (P2₁/c) Unit Cell Parameters: a = 25.023 Å, b = 5.370 Å, c = 8.129 Å . The absence of -CF₃ reduces lattice stability compared to the trifluoromethylated derivative.

Biological Activity

3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H10ClF3N
  • Molecular Weight : Approximately 295.68 g/mol
  • Functional Groups : Contains a chloro group and a trifluoromethyl group, which are known to enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Similar compounds with thiadiazole moieties have been shown to induce apoptosis in cancer cells through the activation of caspases, suggesting that this compound may exert similar effects .

Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity. Flow cytometry analysis revealed that treatment led to cell cycle arrest and apoptosis in a dose-dependent manner .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be low, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)
Mycobacterium tuberculosis0.070 - 8.95
Staphylococcus aureus4.66 - 35.8
Enterococcus faecalis4.66 - 35.8

The mechanism by which this compound exerts its biological effects is still being elucidated. However, studies suggest that the trifluoromethyl group plays a crucial role in enhancing the compound's interaction with biological targets, potentially modulating ion channels and other cellular pathways .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzamide derivatives. The presence of electron-withdrawing groups like trifluoromethyl has been correlated with increased potency against various targets .

Table 2: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-acetamideThiadiazole ring with trifluoromethylAnticancer activity
5-amino-N-(1,3,4-thiadiazol-2-yl)-benzamideAmino group substitutionAntimicrobial properties
4-chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy)-benzamideEther linkageAnti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. For example, analogous compounds are synthesized via nucleophilic acyl substitution, where 3-chlorobenzoyl chloride reacts with 2-(trifluoromethyl)aniline under inert conditions (e.g., dry THF or DCM) with a base like triethylamine to neutralize HCl . Optimization of reaction time (12–24 hours) and temperature (0°C to room temperature) is critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly employed .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and packing interactions (e.g., monoclinic space group P2₁/c with a dihedral angle of 88.5° between aromatic rings) . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR validate substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~168 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 316.04 for C14_{14}H10_{10}ClF3_3NO) .
  • UV-Vis spectroscopy : Used to study electronic transitions influenced by the trifluoromethyl group .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
  • Thermal stability : Decomposition temperature >200°C (TGA data), making it suitable for high-temperature reactions .
  • Hydrogen-bonding propensity : N–H···O interactions drive crystal packing, affecting crystallization solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The –CF3_3 group is strongly electron-withdrawing (-I effect), which deactivates the phenyl ring toward electrophilic substitution but enhances oxidative stability. Steric hindrance at the ortho position limits coupling reactions (e.g., Suzuki-Miyaura) unless bulky palladium catalysts (e.g., XPhos Pd G3) are used . Computational studies (DFT) suggest that the –CF3_3 group increases the energy barrier for nucleophilic attack at the carbonyl carbon by ~15 kcal/mol compared to non-fluorinated analogs .

Q. What strategies resolve contradictions between crystallographic data and computational modeling of molecular conformation?

Discrepancies often arise in dihedral angles between aromatic rings. For example, SC-XRD data show an 88.5° angle, while gas-phase DFT calculations predict a near-orthogonal arrangement (85–90°). To reconcile:

  • Perform solvent-phase molecular dynamics simulations to account for crystal packing forces.
  • Compare experimental vs. calculated 1H^1H NMR coupling constants (e.g., 3J^3J) to validate rotamer populations .

Q. How can the compound be modified to enhance its utility in medicinal chemistry (e.g., pharmacokinetics or target binding)?

  • Bioisosteric replacement : Swap the –Cl group for –CF3_3 or –OCF3_3 to improve metabolic stability .
  • Pro-drug derivatization : Introduce ester or amide linkages at the benzamide nitrogen to enhance solubility .
  • SAR studies : Test analogs with varying substituents on the phenyl ring to optimize binding affinity (e.g., IC50_{50} values against kinase targets) .

Methodological Guidelines

Parameter Recommendation Reference
Synthesis Yield 60–75% under optimized conditions (RT, 24h)
Purification Silica gel (230–400 mesh), 3:1 hexane:EtOAc
Crystallization Ethanol/water (7:3), slow evaporation
Stability Storage -20°C, desiccated (degradation <5% in 6mo)

Key Challenges and Solutions

  • Low Reactivity in Cross-Couplings : Use Pd(OAc)2_2 with SPhos ligand in toluene at 110°C to enhance Buchwald-Hartwig amination efficiency .
  • Crystallization Difficulties : Add a seed crystal from SC-XRD data or use anti-solvent methods with DMSO and water .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
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3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

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